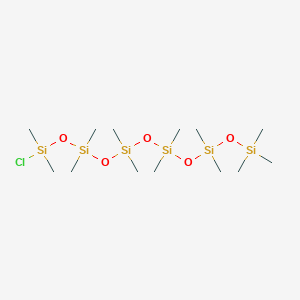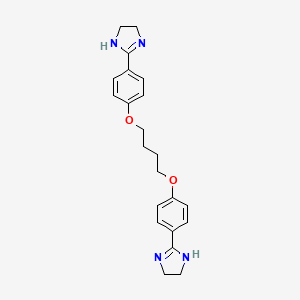
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride is a complex organic compound that features a pyridinium core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinium core, followed by the introduction of the aminocarbonyl group and the hydroxyimino group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions could target the imidazolium ring or the aminocarbonyl group.
Substitution: Various substitution reactions can occur, especially on the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Could be used in the development of new materials or catalysts.
作用机制
The mechanism of action for this compound would involve interactions with specific molecular targets. The hydroxyimino group might interact with enzymes or receptors, while the pyridinium core could facilitate binding to nucleic acids or proteins. Detailed studies would be required to elucidate the exact pathways and targets.
相似化合物的比较
Similar Compounds
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride: shares similarities with other pyridinium-based compounds.
Nicotinamide adenine dinucleotide (NAD+): A well-known pyridinium compound involved in redox reactions.
Pyridoxal phosphate: Another pyridinium derivative with biological significance.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
129129-64-2 |
|---|---|
分子式 |
C14H19Cl2N5O2 |
分子量 |
360.2 g/mol |
IUPAC 名称 |
1-[3-[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H17N5O2.2ClH/c1-17-9-10-19(13(17)11-16-21)6-2-5-18-7-3-12(4-8-18)14(15)20;;/h3-4,7-11H,2,5-6H2,1H3,(H-,15,20);2*1H |
InChI 键 |
GOQFBMDQJOINAD-UHFFFAOYSA-N |
手性 SMILES |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)/C=N/O.[Cl-].[Cl-] |
规范 SMILES |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)C=NO.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)



![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)


![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)

